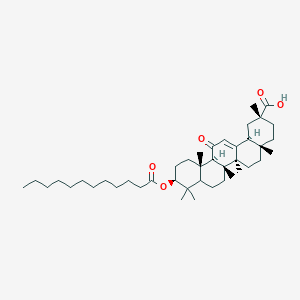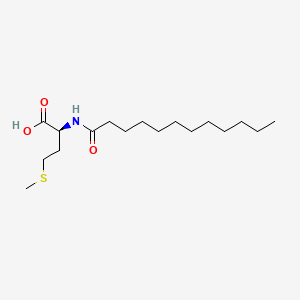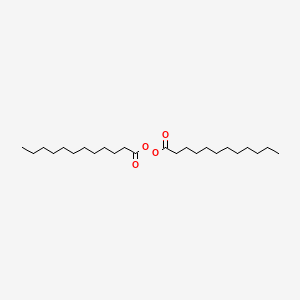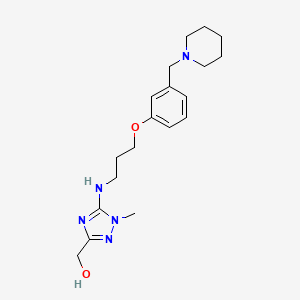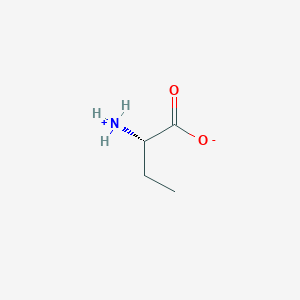
L-2-Aminobutyric acid
Overview
Description
. It is structurally similar to alanine but has an additional carbon in its side chain, making it a homolog of alanine. This compound is biosynthesized by transaminating oxobutyrate, a metabolite in isoleucine biosynthesis .
Biochemical Analysis
Biochemical Properties
L-2-Aminobutyric acid is involved in several biochemical reactions, primarily acting as a precursor for the synthesis of chiral drugs. It interacts with various enzymes, including leucine dehydrogenase and transaminase, which facilitate its conversion from α-ketobutyric acid . The interaction with leucine dehydrogenase involves the reductive amination of α-ketobutyric acid, while transaminase catalyzes the transfer of amino groups . These interactions are crucial for the efficient production of this compound in industrial settings.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the catalytic efficiency of recombinant Escherichia coli, enhancing the production of this compound through metabolic engineering . This compound also plays a role in the biosynthesis of nonribosomal peptides, acting as a receptor antagonist and influencing the activity of glutamyl cysteine acid synthase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to leucine dehydrogenase and transaminase, facilitating the conversion of α-ketobutyric acid to this compound . This process involves enzyme inhibition or activation, depending on the specific reaction pathway. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the productivity of this compound and the turnover number of NAD+/NADH can be enhanced through the use of thermostable enzymes . This stability is crucial for long-term experiments and industrial applications, ensuring consistent results and efficient production.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, while lower doses may be beneficial for specific therapeutic applications . Understanding the threshold effects and optimal dosages is essential for developing safe and effective treatments using this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of chiral drugs and nonribosomal peptides. It interacts with enzymes such as leucine dehydrogenase and transaminase, which play a crucial role in its metabolic conversion . These pathways are essential for the efficient production and utilization of this compound in various biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is vital for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches the appropriate cellular compartments . The subcellular localization of this compound is crucial for its activity and function in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Aminobutyric Acid can be synthesized through various chemical and biotechnological methods. One common synthetic route involves the transamination of oxobutyrate, which is a metabolite in the biosynthesis of isoleucine . This process typically requires specific enzymes and controlled reaction conditions to ensure the proper conversion of substrates to the desired product.
Industrial Production Methods: In industrial settings, the production of Alpha-Aminobutyric Acid often involves biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of Alpha-Aminobutyric Acid, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: Alpha-Aminobutyric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the amino and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Alpha-Aminobutyric Acid can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target the amino or carboxyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Alpha-Aminobutyric Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and peptides.
Biology: Alpha-Aminobutyric Acid is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research has explored its potential therapeutic effects, including its role in modulating neurotransmitter activity and its use in drug development.
Industry: It is used in the production of nonribosomal peptides and other biotechnological applications.
Mechanism of Action
The mechanism of action of Alpha-Aminobutyric Acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Additionally, it may interact with neurotransmitter receptors, modulating their activity and affecting neuronal signaling .
Comparison with Similar Compounds
Alpha-Aminobutyric Acid is one of the three isomers of aminobutyric acid. The other two are gamma-Aminobutyric Acid (GABA) and beta-Aminobutyric Acid (BABA).
Gamma-Aminobutyric Acid (GABA): A well-known neurotransmitter in the central nervous system, GABA plays a crucial role in inhibitory neurotransmission.
Beta-Aminobutyric Acid (BABA): Known for its role in inducing plant disease resistance, BABA is used in agricultural research.
Compared to these isomers, Alpha-Aminobutyric Acid is unique due to its non-proteinogenic nature and its specific role in metabolic pathways related to isoleucine biosynthesis .
Properties
IUPAC Name |
2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862679 | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
| Record name | DL-alpha-Amino-n-butyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2835-81-6, 1492-24-6, 80-60-4 | |
| Record name | α-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Butyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-2-Aminobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8306QPJ19P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different methods for synthesizing L-ABA?
A1: L-ABA can be synthesized via several methods:
- Chemical Synthesis: Starting from L-threonine, chemical synthesis can involve esterification followed by ammonolysis to yield L-ABA. []
- Biotransformation: Enzymatic conversion of L-threonine using threonine deaminase is a common biotransformation approach. [, , ] This can be coupled with leucine dehydrogenase for enhanced efficiency. [, , , , ]
- Fermentation: Specific strains of bacteria, like Escherichia coli, can be genetically engineered to produce L-ABA through fermentation processes. [, , , , ]
Q2: What are the advantages of using biocatalytic methods for L-ABA production?
A2: Biocatalytic methods, such as those using leucine dehydrogenase coupled with NADH regeneration systems, offer several advantages: [, , , , ]
- High yield and purity: These methods can achieve L-ABA concentrations exceeding 100 g/L with yields close to 98%. []
Q3: How can the efficiency of L-ABA production be improved using fermentation?
A3: Optimizing fermentation conditions and using genetically engineered strains contribute to efficient L-ABA production:
- Strain optimization: Recombinant E. coli strains co-expressing key enzymes like threonine deaminase, leucine dehydrogenase, and formate dehydrogenase show improved yields. [, , ]
- Process control: Controlling the concentration of intermediates, such as 2-ketobutyric acid, during fermentation can further enhance L-ABA production. [, ]
- Fed-batch fermentation: This approach, involving the continuous feeding of substrates, has been successful in achieving high L-ABA titers. []
Q4: What is the molecular formula and weight of L-ABA?
A4: L-ABA has the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol.
Q5: Are there any unique spectroscopic characteristics of L-ABA?
A5: While L-ABA shares common spectroscopic features with other amino acids, its specific rotation value distinguishes it from its enantiomer. Additionally, the presence of an ethyl group instead of a methyl group, compared to alanine, leads to subtle differences in NMR and IR spectra. [, , ]
Q6: What is the role of LDH in the enzymatic synthesis of L-ABA?
A6: Leucine dehydrogenase (LDH) catalyzes the reversible reductive amination of 2-ketobutyrate to L-ABA. This reaction requires NADH as a cofactor. [, , ]
Q7: How can the coenzyme NADH be regenerated in L-ABA synthesis?
A7: Several NADH regeneration systems are employed in L-ABA synthesis:
- Formate dehydrogenase (FDH) system: FDH oxidizes formate to carbon dioxide, simultaneously reducing NAD+ to NADH. This system is often coupled with LDH for efficient L-ABA production. [, , , ]
- Alcohol dehydrogenase (ADH) system: ADH catalyzes the oxidation of isopropanol to acetone, coupled with the reduction of NAD+ to NADH. []
Q8: What are the potential applications of L-ABA?
A8: L-ABA has several potential applications:
- Pharmaceutical intermediate: It serves as a chiral building block in the synthesis of various pharmaceuticals, including the anti-epileptic drug levetiracetam. [, ]
- Biomarker: L-ABA has been identified as a potential biomarker for gout and other metabolic diseases. [, ]
Q9: Have computational methods been used to study L-ABA?
A9: Yes, computational chemistry techniques have been employed to investigate L-ABA:
- Molecular mechanics: MM2 force field calculations have been used to study the conformational preferences of L-ABA and its derivatives. [, ]
- Molecular dynamics simulations: These simulations have provided insights into the structural dynamics and interactions of L-ABA. []
Q10: How do structural modifications of L-ABA affect its properties?
A10: Modifications to the L-ABA structure, such as changing the length or branching of the alkyl side chain, can alter its:
- Biological activity: Different structural analogues may exhibit varying degrees of activity against specific targets. [, , ]
Q11: What are the known polymorphs of L-ABA?
A11: L-ABA exhibits polymorphism, with two confirmed polymorphs crystallizing in space groups P2(1) and I2. These structures are characterized by distinct hydrogen-bonding networks and molecular arrangements. []
Q12: How does L-ABA interact with clay minerals?
A12: L-ABA can be intercalated into clay minerals like calcium montmorillonite. This interaction has implications for understanding the fate and stability of amino acids in prebiotic environments. []
Q13: How does ASSVd infection affect L-2-aminobutyric acid levels in apple trees?
A13: Apple scar skin viroid (ASSVd) infection leads to increased levels of this compound in apple tree leaves, potentially as a response to stress and altered metabolism. []
Q14: What is the significance of this compound in the study of the gut microbiome?
A14: this compound has been identified as a conjugate of bile acids produced by the gut microbiome. This discovery has implications for understanding gut health and developing potential diagnostic markers for diseases like inflammatory bowel disease. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



